azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate
Description
This compound is an ammonium salt featuring a dioxaphospholan ring substituted with hydroxy and oxido groups at the 2-position and an (R)-configured 4-methylene group esterified to (Z)-octadec-9-enoate (oleate). Its structure combines a charged phospholan core with a monounsaturated fatty acid chain, conferring amphiphilic properties. The compound has been implicated in cellular metabolic responses, particularly under oxidative stress conditions .
Properties
Molecular Formula |
C21H43NO6P+ |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-18-20-19-26-28(23,24)27-20;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24);1H3/p+1/b10-9-;/t20-;/m1./s1 |
InChI Key |
BQDHONSGIYYBPK-JGSYTFBMSA-O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1CO[P+](O1)(O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO[P+](O1)(O)[O-].[NH4+] |
Origin of Product |
United States |
Biological Activity
The compound azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate is a phospholipid derivative that has gained attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its complex structure, which includes a phospholane moiety and an unsaturated fatty acid. The presence of the phospholane structure is significant as it may influence the compound's interaction with biological membranes, potentially enhancing its bioavailability and efficacy.
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of phospholipids have been shown to induce apoptosis in cancer cell lines through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several phospholipid derivatives against human cancer cell lines. The results indicated that certain modifications in the fatty acid chain length and saturation significantly enhanced cytotoxicity against breast (MCF-7) and prostate (DU-145) cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | DU-145 | 15 |
| Azanium | MCF-7 | 12 |
| Azanium | DU-145 | 18 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Phospholipids are known to modulate inflammatory responses by influencing the production of pro-inflammatory cytokines.
The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) pathway activation, which plays a crucial role in inflammatory responses.
Antimicrobial Activity
Research has shown that azanium derivatives possess antimicrobial properties against various pathogens. The effectiveness varies based on the chemical structure, particularly the presence of specific functional groups.
Research Findings
In vitro studies demonstrated that azanium exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
Comparison with Similar Compounds
Dioxaphospholan-Based Esters with Varied Fatty Acid Chains
highlights structurally analogous dioxaphospholan esters differing in fatty acid chain length and saturation. Key findings include:
| Compound Name | Low Dose vs. Control (Ratio) | High Dose vs. Control (Ratio) | Biological Implication |
|---|---|---|---|
| Target Compound | 2.57 (p=0.0176) | 4.91 (p=0.0018) | Moderate upregulation in toxicity assays |
| (2-hydroxy-2-oxido-dioxaphospholan-4-yl)methyl palmitate | 2.93 (p=0.0337) | 7.24 (p=0.0005) | Higher upregulation, saturated C16 chain |
| (2-hydroxy-2-oxido-dioxaphospholan-4-yl)methyl stearate | 2.62 (p=0.0141) | 6.75 (p=0.0006) | Saturated C18 chain with strong activity |
| (±)-Pantetheine | 4.04 (p=0.0106) | 74.16 (p=0.0001) | Extreme upregulation, distinct mechanism |
Key Observations :
- Chain Saturation: The target compound’s (Z)-octadec-9-enoate (unsaturated C18:1) shows lower activity compared to saturated analogs (palmitate, stearate), suggesting reduced membrane perturbation or oxidative stress induction .
- Stereochemical Influence : The (R)-configuration at the 4-position may enhance stereospecific interactions with enzymes or receptors, though direct comparisons with stereoisomers are absent in the evidence.
Sorbitan Monooleate ([(2R)-2-[(2R,3R,4S)-3,4-Dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-Octadec-9-enoate)
Sorbitan monooleate (CAS 1338-43-8), a non-ionic surfactant, shares the (Z)-octadec-9-enoate moiety but replaces the dioxaphospholan ring with a sorbitol-derived tetrahydrofuran ring. Key differences:
| Property | Target Compound | Sorbitan Monooleate |
|---|---|---|
| Core Structure | Charged dioxaphospholan ring | Neutral tetrahydrofuran ring |
| Solubility | High aqueous solubility (ionic) | Lipophilic (non-ionic) |
| Applications | Potential metabolic modulation | Emulsifier in pharmaceuticals |
The target compound’s ionic nature may facilitate interactions with charged biomolecules, such as membrane transporters or kinases, unlike sorbitan monooleate’s role in physical stabilization .
Carnitine-Conjugated Oleate Derivatives
describes (4S)-4-{[(9Z)-3-hydroxyoctadec-9-enoyl]oxy}-4-(trimethylazaniumyl)butanoate, a carnitine-oleate conjugate involved in mitochondrial β-oxidation. Comparisons include:
| Feature | Target Compound | Carnitine-Oleate Conjugate |
|---|---|---|
| Function | Unclear; potential signaling role | Fatty acid transport into mitochondria |
| Charge Distribution | Localized ammonium and phosphate | Zwitterionic (carboxylate + ammonium) |
| Metabolic Pathway | Not explicitly mapped | Direct role in energy metabolism |
The target compound’s phospholan core may limit its utility in mitochondrial transport but could enhance binding to phospholipid-rich membranes .
Research Findings and Mechanistic Insights
- Toxicity Modulation: The target compound’s upregulation under ZnO quantum dot exposure () suggests involvement in lipid peroxidation or antioxidant defense, though less pronounced than saturated esters.
- Stereochemistry : The (R)-configuration is critical for activity, as analogs with undefined stereochemistry (e.g., ’s entries) show variable responses.
- Synthetic Accessibility: Unlike sorbitan monooleate (industrially scalable), the target compound’s synthesis likely requires stereocontrolled steps, as seen in ’s protocols for unsaturated esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
